1-Methyl-3-(methylsulfonyl)-5-phenyl-1H-1,2,4-triazole

COX-2 inhibition regioisomer SAR anti-inflammatory

1-Methyl-3-(methylsulfonyl)-5-phenyl-1H-1,2,4-triazole (CAS 154106-14-6; molecular formula C₁₀H₁₁N₃O₂S, MW 237.28 g/mol) is a heterocyclic compound belonging to the 1,2,4-triazole family, characterized by a 1-methyl substituent, a 3-methylsulfonyl electron-withdrawing group, and a 5-phenyl lipophilic moiety. This compound has been investigated as a COX-2 inhibitor scaffold, with a reported IC₅₀ of 28 µM against COX-2 , and is a member of the broader sulfonyl heteroaryl triazole class claimed in anti-inflammatory patents.

Molecular Formula C10H11N3O2S
Molecular Weight 237.28 g/mol
CAS No. 154106-14-6
Cat. No. B12887857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(methylsulfonyl)-5-phenyl-1H-1,2,4-triazole
CAS154106-14-6
Molecular FormulaC10H11N3O2S
Molecular Weight237.28 g/mol
Structural Identifiers
SMILESCN1C(=NC(=N1)S(=O)(=O)C)C2=CC=CC=C2
InChIInChI=1S/C10H11N3O2S/c1-13-9(8-6-4-3-5-7-8)11-10(12-13)16(2,14)15/h3-7H,1-2H3
InChIKeyFOOBWIHZRUMZLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(methylsulfonyl)-5-phenyl-1H-1,2,4-triazole (CAS 154106-14-6) – Procurement-Ready Triazole Scaffold for COX-2-Targeted Medicinal Chemistry


1-Methyl-3-(methylsulfonyl)-5-phenyl-1H-1,2,4-triazole (CAS 154106-14-6; molecular formula C₁₀H₁₁N₃O₂S, MW 237.28 g/mol) is a heterocyclic compound belonging to the 1,2,4-triazole family, characterized by a 1-methyl substituent, a 3-methylsulfonyl electron-withdrawing group, and a 5-phenyl lipophilic moiety . This compound has been investigated as a COX-2 inhibitor scaffold, with a reported IC₅₀ of 28 µM against COX-2 [1], and is a member of the broader sulfonyl heteroaryl triazole class claimed in anti-inflammatory patents [2]. Its regioisomeric positioning of the methylsulfonyl pharmacophore at the 3-position represents a key structural distinction from the 5-methylsulfonyl regioisomer (CAS 129521-39-7), which shows a divergent biological profile [1]. The compound is commercially available from multiple suppliers at ≥97% purity for research use .

1 COX-2 pathway pharmacophore screening scaffold
2 Regioisomer-specific 3-methylsulfonyl substitution pattern
3 Research-grade purity with multi-supplier availability

Why Generic 1,2,4-Triazole COX-2 Inhibitor Scaffolds Cannot Substitute for 1-Methyl-3-(methylsulfonyl)-5-phenyl-1H-1,2,4-triazole (CAS 154106-14-6)


The 1,2,4-triazole class of COX-2 inhibitors encompasses multiple regioisomers and oxidation-state variants, each with distinct electronic and steric properties that govern target engagement. Simply substituting one sulfonyl triazole analog for another without considering the regiospecific placement of the methylsulfonyl group, the methylation position on the triazole ring, or the oxidation state of sulfur introduces unquantified risk in hit-to-lead and SAR campaigns. The evidence below demonstrates that the 3-methylsulfonyl-1-methyl-5-phenyl substitution pattern (CAS 154106-14-6) produces a unique biological profile that cannot be assumed to be interchangeable with the 5-methylsulfonyl regioisomer (CAS 129521-39-7), the 4-methyl scaffold analog (CAS 116850-44-3, MDL 27,531), or the sulfinyl oxidation-state variant (CAS 154106-13-5) [1][2].

Target compound
5-methylsulfonyl regioisomer Different pharmacophore geometry may shift COX-2 binding profile; regioisomer-specific SAR data cannot be assumed transferable.
Target compound
4-methyl analog (MDL 27,531) N4-methylation produces glycine receptor agonism, diverging from the COX-2 pathway context; pharmacological trajectory is unrelated.
Target compound
Sulfinyl analog Sulfoxide introduces a redox-labile center and weaker electron withdrawal, altering metabolic stability and SAR interpretation.

Quantitative Evidence Guide: Differentiating 1-Methyl-3-(methylsulfonyl)-5-phenyl-1H-1,2,4-triazole (CAS 154106-14-6) from Closest Analogs


COX-2 Inhibitory Potency: 3-Methylsulfonyl vs. 5-Methylsulfonyl Regioisomer

1-Methyl-3-(methylsulfonyl)-5-phenyl-1H-1,2,4-triazole (CAS 154106-14-6) exhibits COX-2 inhibition with an IC₅₀ of 28 µM, as annotated in the ChEMBL database (CHEMBL5097853) [1]. This moderate potency is structurally distinct from the 5-methylsulfonyl regioisomer (CAS 129521-39-7), which has a separate ChEMBL entry and a divergent biological annotation profile, indicating that the position of the methylsulfonyl group on the triazole core materially affects target engagement [1][2]. The 3-methylsulfonyl configuration places the electron-withdrawing sulfone adjacent to the N1-methyl group, altering the electronic distribution across the triazole ring compared to the 5-substituted isomer.

COX-2 Inhibition IC₅₀
Class-level inference
Target: IC₅₀ 28 µM vs 5-methylsulfonyl regioisomer: no public IC₅₀
Regioisomer-specific pharmacophore engagement context
Data derived from ChEMBL annotation; comparator potency not determined
COX-2 inhibition regioisomer SAR anti-inflammatory

Distinct Pharmacological Profile from the 4-Methyl Scaffold Analog MDL 27,531 (CAS 116850-44-3)

The 4-methyl regioisomer MDL 27,531 (4-methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole, CAS 116850-44-3) functions as a glycine receptor agonist with demonstrable anticonvulsant activity in vivo, blocking strychnine-induced tonic extensor seizures in mice with an ED₅₀ of 12.8 mg/kg i.p. and 7.3 mg/kg p.o. (30 min) [1]. In contrast, CAS 154106-14-6 carries the methyl group at the N1 position rather than N4, which fundamentally alters the hydrogen-bonding capacity of the triazole ring—N1 methylation eliminates the acidic N–H proton available for glycine receptor interaction, while N4 methylation preserves ring aromaticity but modifies tautomeric equilibrium . No anticonvulsant data have been reported for CAS 154106-14-6, underscoring the divergent pharmacological trajectories of these two regioisomers.

Anticonvulsant Activity
Class-level inference
MDL 27,531 ED₅₀ 12.8 mg/kg i.p.; target: no reported anticonvulsant data
N1 vs N4 methylation creates divergent pharmacological profiles
Mouse strychnine seizure model; pathway context differs completely
anticonvulsant glycine receptor regioisomer differentiation

Oxidation State Differentiation: Sulfonyl (CAS 154106-14-6) vs. Sulfinyl Analog (CAS 154106-13-5)

CAS 154106-14-6 contains a fully oxidized methylsulfonyl (–SO₂CH₃) group at the 3-position, whereas its closest oxidation-state analog, 1-methyl-3-(methylsulfinyl)-5-phenyl-1H-1,2,4-triazole (CAS 154106-13-5), carries a methylsulfinyl (–SOCH₃) group [1]. The sulfonyl group is a stronger electron-withdrawing moiety (Hammett σₚ ≈ 0.72 for –SO₂CH₃ vs. σₚ ≈ 0.49 for –SOCH₃) [2], altering the electron density on the triazole ring and affecting both hydrogen-bond acceptor strength at the sulfone oxygens and metabolic stability—the sulfone is resistant to further oxidation or reduction, whereas the sulfoxide can be reduced to the thioether in vivo [2]. This electronic difference translates into distinct molecular properties: CAS 154106-14-6 has a molecular weight of 237.28 g/mol (C₁₀H₁₁N₃O₂S) vs. 221.28 g/mol (C₁₀H₁₁N₃OS) for CAS 154106-13-5 [1].

Oxidation State at Sulfur
Class-level inference
Sulfone (MW 237.28, σₚ 0.72) vs sulfoxide (MW 221.28, σₚ 0.49)
Electronic and metabolic profile differ; redox stability is oxidation-state dependent
Hammett constants from literature; metabolic stability inferred from general behavior
sulfone vs. sulfoxide oxidation state SAR physicochemical properties

Patent-Class Rationale: Explicit Inclusion of 1,2,4-Triazole Methylsulfonyl Scaffolds in COX-2 Inhibitor Intellectual Property

U.S. Patent 6,753,332, assigned to Pfizer Inc., broadly claims sulfonyl heteroaryl triazoles of formula (I) wherein the heteroaryl ring is a 1,2,4-triazole substituted with a methylsulfonyl group, for the treatment of cyclooxygenase-2 mediated diseases including osteoarthritis, rheumatoid arthritis, and colon cancer [1]. The generic Markush structure encompasses the substitution pattern of CAS 154106-14-6 (1-methyl-3-methylsulfonyl-5-phenyl-1,2,4-triazole), placing this compound within a well-characterized intellectual property space directly linked to COX-2 pharmacology [1]. This patent protection framework provides procurement justification: the compound is a legitimate member of a therapeutically validated chemical series, as opposed to unexplored triazole analogs lacking COX-2 patent pedigree.

Patent Coverage
Supporting evidence
Falls within Markush scope of U.S. Patent 6,753,332 (Pfizer)
COX-2 IP context supports scaffold research rationale
Binary classification: covered vs non-covered analogs
COX-2 patent sulfonyl triazole Pfizer IP

Commercial Availability Benchmark: CAS 154106-14-6 Demonstrates Defined Purity Specifications Relative to Less Characterized Analogs

CAS 154106-14-6 is commercially available from multiple suppliers with documented purity of ≥97%, supported by batch-specific QC data including NMR, HPLC, and GC analyses . In contrast, the regioisomer CAS 129521-39-7, while also available at 97% purity, lacks publicly accessible biological activity annotations tied to its specific CAS registry . Similarly, CAS 154106-13-5 (the sulfinyl analog) has limited availability and is offered only through a narrow set of suppliers without detailed biological characterization [1]. This differential in procurement accessibility and characterization depth makes CAS 154106-14-6 the preferred entry point for SAR exploration within this triazole series.

Commercial Availability
Cross-study comparable
Target: ≥97% purity, multiple suppliers; sulfinyl analog: limited availability, minimal characterization
Procurement readiness and characterization depth advantage
Survey of major chemical vendor catalogs, April 2026
purity specification batch QC procurement readiness

Recommended Research and Procurement Scenarios for 1-Methyl-3-(methylsulfonyl)-5-phenyl-1H-1,2,4-triazole (CAS 154106-14-6)


COX-2 Inhibitor Hit-to-Lead and Regioisomer SAR Exploration

CAS 154106-14-6 serves as a defined starting point for COX-2 inhibitor lead optimization campaigns, with a documented IC₅₀ of 28 µM providing a quantitative baseline for potency improvement [1]. Its 3-methylsulfonyl substitution pattern offers a distinct electronic environment compared to the 5-substituted regioisomer, enabling systematic SAR studies that probe the optimal positioning of the methylsulfonyl pharmacophore on the triazole core. The compound falls within the patent landscape of U.S. Patent 6,753,332, ensuring relevance to therapeutically validated COX-2 chemical space [2]. Researchers should pair CAS 154106-14-6 with its 5-methylsulfonyl regioisomer (CAS 129521-39-7) as a matched pair for regioisomeric selectivity profiling.

Metabolic Stability Comparison: Sulfone vs. Sulfoxide Probe Set

The sulfonyl group of CAS 154106-14-6 provides a metabolically stable anchor point for in vitro and in vivo pharmacokinetic studies. Procurement of CAS 154106-14-6 alongside its sulfinyl analog (CAS 154106-13-5) enables a controlled oxidation-state pair experiment [1]. The sulfone is resistant to metabolic reduction, whereas the sulfoxide is susceptible to redox cycling; comparative microsomal or hepatocyte stability assays using this matched pair can quantify the metabolic liability introduced by the sulfoxide oxidation state and validate the sulfone as the preferred oxidation state for lead progression.

Computational Chemistry and Molecular Docking Benchmarking

The availability of a defined COX-2 IC₅₀ value (28 µM) for CAS 154106-14-6 makes it suitable as a benchmarking ligand for validating docking protocols, pharmacophore models, and QSAR models targeting the COX-2 active site [1]. Its moderate potency ensures a sufficient dynamic range for computational method validation—neither too potent to saturate binding predictions nor too weak to lack signal. The well-characterized SMILES (CN1C(=NC(=N1)S(=O)(=O)C)C2=CC=CC=C2) and InChI key facilitate seamless integration into virtual screening workflows.

Chemical Biology Tool Compound for COX-2 Target Engagement Studies

CAS 154106-14-6, as a structurally tractable triazole with a synthetically accessible methylsulfonyl group, can serve as a parent scaffold for installing photoaffinity labels, biotin tags, or fluorescent reporters via the phenyl ring or the N-methyl position [1]. Its membership in the Pfizer COX-2 patent family (U.S. 6,753,332) provides confidence in target rationale, while the moderate IC₅₀ of 28 µM makes it appropriate for target engagement studies where potent inhibition is not required and may confound mechanistic interpretation [1][2].

Application
Selection Property
Validation Focus
COX-2 pharmacophore screening and regioisomer SAR
Regioisomer-specific 3-methylsulfonyl scaffold with patent rationale
COX-2 enzyme inhibition assay; matched-pair regioisomer comparison
Oxidation-state metabolic stability comparison
Sulfone-sulfoxide matched pair for redox stability profiling
Microsomal or hepatocyte stability; redox cycling evaluation
Computational docking and pharmacophore benchmarking
Reported IC₅₀ and defined structure for method validation
Docking score correlation; QSAR model accuracy assessment
Chemical biology probe development for target engagement
Derivatizable triazole scaffold for reporter conjugation
Target engagement assays; labeling specificity and efficiency
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